Fura-4F (pentapotassium)

CAS No.:

Cat. No.: VC16610625

Molecular Formula: C28H19FK5N3O14

Molecular Weight: 836.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H19FK5N3O14 |

|---|---|

| Molecular Weight | 836.0 g/mol |

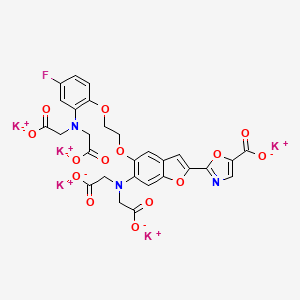

| IUPAC Name | pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-4-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

| Standard InChI | InChI=1S/C28H24FN3O14.5K/c29-15-1-2-18(16(7-15)31(10-23(33)34)11-24(35)36)43-3-4-44-20-5-14-6-21(27-30-9-22(46-27)28(41)42)45-19(14)8-17(20)32(12-25(37)38)13-26(39)40;;;;;/h1-2,5-9H,3-4,10-13H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |

| Standard InChI Key | ZAMYRPLJRBPZDO-UHFFFAOYSA-I |

| Canonical SMILES | C1=CC(=C(C=C1F)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Introduction

Chemical and Structural Properties of Fura-4F (Pentapotassium)

Fura-4F (pentapotassium) is a synthetically modified derivative of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator family, optimized for calcium ion detection. Its molecular formula is C₂₈H₁₉FK₅N₃O₁₄, with a molecular weight of 836.0 g/mol . The pentapotassium salt form ensures water solubility, facilitating its use in aqueous experimental buffers. Structurally, Fura-4F incorporates a single electron-withdrawing fluorine substituent on the BAPTA moiety, which elevates its calcium dissociation constant (Kd) to approximately 770 nM at 22°C under standard physiological conditions (100 mM KCl, 10 mM MOPS, pH 7.2) . This modification distinguishes it from Fura-2 (Kd ≈ 135–224 nM) and positions it as an intermediate-affinity indicator between Fura-5F (Kd ≈ 400 nM) and Fura-6F (Kd ≈ 5.3 µM) .

Table 1: Key Chemical and Spectroscopic Properties of Fura-4F

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₁₉FK₅N₃O₁₄ | |

| Molecular Weight | 836.0 g/mol | |

| Calcium Kd (22°C) | 770 nM | |

| Excitation Maxima | 340 nm (Ca²⁺-bound), 380 nm (free) | |

| Emission Maximum | 510 nm | |

| Quantum Yield | 0.49 |

Research Applications and Experimental Use Cases

High Calcium Environments and Cellular Signaling

Fura-4F’s elevated Kd makes it indispensable in contexts where calcium concentrations exceed 1 µM, such as during mitochondrial calcium uptake, neurotransmitter release, or muscle contraction . For instance, in isolated cardiac mitochondria, Fura-4F AM (the cell-permeant acetoxymethyl ester) has been used to quantify matrix calcium levels ([Ca²⁺]m) during permeability transition pore (PTP) opening, revealing two distinct uptake modes regulated by magnesium . These studies demonstrated that Fura-4F’s lower affinity avoids saturation even at peak calcium loads, unlike Fura-2, which would fail to detect transient spikes .

Simultaneous Multi-Ion Detection

Fura-4F’s minimal magnesium interference (compared to mag-fura-2) enables its pairing with zinc-sensitive probes like FluoZin-3 for concurrent Ca²⁺ and Zn²⁺ imaging in neuronal systems . This dual-probe strategy has elucidated cross-talk between calcium and zinc signaling in excitotoxicity models, where Fura-4F detected NMDA receptor-mediated calcium influx that higher-affinity indicators missed .

Comparative Analysis with Related Calcium Indicators

Table 2: Fura Family Calcium Indicators and Their Properties

| Indicator | Kd (nM) | Mg²⁺ Sensitivity | Primary Application |

|---|---|---|---|

| Fura-2 | 135–224 | Moderate | Basal cytosolic Ca²⁺ (~100 nM) |

| Fura-4F | 770 | Low | Elevated Ca²⁺ (e.g., mitochondria, SR) |

| Fura-5F | 400 | Low | Intermediate Ca²⁺ levels |

| Fura-6F | 5,300 | Negligible | Very high Ca²⁺ (e.g., ER release events) |

| Fura-FF | 5,500 | Negligible | Store-operated Ca²⁺ entry (SOCE), oscillations |

Fura-4F bridges the gap between high-affinity indicators (Fura-2) and low-affinity probes (mag-fura-2), offering a dynamic range optimized for 1–10 µM Ca²⁺ . Its fluorine substitution reduces Mg²⁺ interference compared to mag-fura-2, enhancing specificity in magnesium-rich environments like the cytosol .

Calibration and Measurement Best Practices

Accurate Fura-4F calibration requires determining two critical parameters:

-

Rmin: Minimum fluorescence ratio in calcium-free conditions (achieved with EGTA/Ca²⁺ ionophores).

The Grynkiewicz equation converts fluorescence ratios to absolute calcium concentrations:

where and represent fluorescence intensities of free and bound dye at 380 nm . Mitochondrial studies necessitate adjustments to this formula to account for matrix pH and dye compartmentalization .

Recent work has leveraged Fura-4F to investigate mitochondrial calcium sequestration in cardiac ischemia-reperfusion injury, revealing magnesium’s role in modulating uptake kinetics . Future applications may explore its use in in vivo imaging or combine it with genetically encoded calcium indicators (e.g., GCaMP) for multi-scale calcium mapping. Additionally, novel derivatives with shifted excitation/emission spectra could enable multiplexed imaging in tandem with optogenetic actuators.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume